molecular formula C12H8N2O3S B11968787 Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 84452-55-1

Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-

Katalognummer: B11968787
CAS-Nummer: 84452-55-1
Molekulargewicht: 260.27 g/mol
InChI-Schlüssel: BFOHQFRTXDCMRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a nitro group and a cyclohexadienylidene moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfenamide linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.

    Substitution: The compound can participate in substitution reactions, where the nitro group or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

  • Benzenesulfonamide, 4-nitro-
  • Benzenesulfonamide, 4-methyl-N-(1-methyl-4-oxo-2,5-cyclohexadien-1-yl)-
  • Benzenesulfonamide, N-(4,4-dimethoxy-2,5-cyclohexadien-1-ylidene)-4-methyl-

Comparison: Compared to these similar compounds, Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is unique due to its specific structural features, such as the presence of both a nitro group and a cyclohexadienylidene moiety.

Eigenschaften

CAS-Nummer

84452-55-1

Molekularformel

C12H8N2O3S

Molekulargewicht

260.27 g/mol

IUPAC-Name

4-(4-nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H8N2O3S/c15-11-5-1-9(2-6-11)13-18-12-7-3-10(4-8-12)14(16)17/h1-8H

InChI-Schlüssel

BFOHQFRTXDCMRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)C=CC1=NSC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.